molecular formula C13H20N2O3S B4441957 N,N-diethyl-2-methyl-3-[(methylsulfonyl)amino]benzamide

N,N-diethyl-2-methyl-3-[(methylsulfonyl)amino]benzamide

Cat. No. B4441957
M. Wt: 284.38 g/mol
InChI Key: FCPKIOWJDAAKEL-UHFFFAOYSA-N
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Description

N,N-diethyl-2-methyl-3-[(methylsulfonyl)amino]benzamide, commonly known as DMXAA, is a small molecule that has been extensively studied for its anti-tumor properties. DMXAA was first discovered in the early 1990s and has since been synthesized using various methods.

Mechanism of Action

The mechanism of action of DMXAA is not fully understood. It is believed to activate the immune system and induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). These cytokines then activate immune cells, such as macrophages and natural killer cells, which can directly kill tumor cells. DMXAA has also been shown to inhibit tumor blood vessel formation, which can lead to tumor cell death due to lack of oxygen and nutrients.
Biochemical and Physiological Effects
DMXAA has been shown to have various biochemical and physiological effects. It can induce the production of cytokines, such as TNF-α and IFN-γ, which can activate immune cells. DMXAA can also inhibit the production of angiogenic factors, such as vascular endothelial growth factor (VEGF), which can prevent the formation of new blood vessels in tumors. DMXAA has also been shown to increase the permeability of tumor blood vessels, which can enhance the delivery of chemotherapy drugs to tumor cells.

Advantages and Limitations for Lab Experiments

DMXAA has several advantages for lab experiments. It has potent anti-tumor activity in preclinical models of cancer and can enhance the efficacy of chemotherapy and radiation therapy. DMXAA can also be easily synthesized using various methods. However, DMXAA has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability. DMXAA can also induce systemic toxicity at high doses, which can limit its therapeutic window.

Future Directions

There are several future directions for DMXAA research. One direction is to investigate the mechanism of action of DMXAA in more detail. This can help to identify new targets for cancer therapy and improve the efficacy of DMXAA. Another direction is to develop new formulations of DMXAA that can improve its solubility and bioavailability. This can enhance the therapeutic potential of DMXAA. Finally, clinical trials are needed to evaluate the safety and efficacy of DMXAA in humans. This can help to determine whether DMXAA has potential as a cancer therapy.

Scientific Research Applications

DMXAA has been extensively studied for its anti-tumor properties. It has been shown to have potent anti-tumor activity in preclinical models of cancer, including melanoma, lung cancer, and colon cancer. DMXAA has also been shown to enhance the efficacy of chemotherapy and radiation therapy in some cancer models.

properties

IUPAC Name

N,N-diethyl-3-(methanesulfonamido)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-5-15(6-2)13(16)11-8-7-9-12(10(11)3)14-19(4,17)18/h7-9,14H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPKIOWJDAAKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=CC=C1)NS(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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